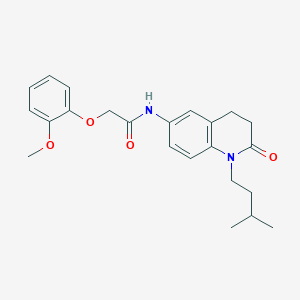
6-ethoxy-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis and study of specific quinoline compounds, like 6-ethoxy-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one, contribute to this research area by exploring novel therapeutic potentials and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical processes that include cyclization, substitution, and functional group modifications. For instance, methods such as the Friedländer synthesis can be adapted for the construction of the quinoline core, followed by specific substituent additions to achieve the desired compound (Senthilkumar et al., 2008).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which forms the quinoline core. Substitutions at various positions on this core, such as ethoxy, fluorobenzyl, and tosyl groups, influence the compound's electronic, steric, and conformational properties, affecting its reactivity and interaction with biological targets (Sheng et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The presence of electron-donating or electron-withdrawing groups on the quinoline nucleus influences its reactivity. For example, the tosyl group can enhance electrophilic substitution reactions at the aromatic ring (Krapcho et al., 1995).
Scientific Research Applications
Synthesis and Chemical Properties
6-Ethoxy-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one and its derivatives are actively researched for their chemical properties and potential applications in various fields. Studies have focused on the synthesis of fluorinated heterocycles, highlighting their importance in the pharmaceutical and agrochemical industries due to their unique chemical properties. For instance, the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate has been demonstrated, showcasing the method's versatility and potential for creating structurally diverse compounds with significant synthetic applications (Jia-Qiang Wu et al., 2017).
Biological Activities and Applications
The compound and its analogs have been explored for their antioxidant properties, potential as antimycobacterial agents, and ability to act as photolabile protecting groups for carboxylic acids. For example, ethoxyquin, a related compound, has been used as an antioxidant in animal feed, demonstrating the potential for bioactive properties and applications in food preservation and safety. The research indicates that these compounds can inhibit electron transport in mitochondrial respiratory chains and have genotoxic effects, highlighting the need for further investigation into their biological effects and mechanisms of action (A. Blaszczyk et al., 2013; J. Reyes et al., 1995; A. Blaszczyk & J. Skolimowski, 2015).
Chemical Sensing and Fluorescence
Additionally, the structural motif of 6-ethoxyquinolines has been utilized in the development of novel fluorescent materials and sensors. The compound's derivatives have shown promise in the detection and analysis of biological systems, suggesting potential applications in bioimaging and environmental monitoring. For instance, novel stable fluorophores based on 6-methoxy-4-quinolone exhibit strong fluorescence across a wide pH range, making them suitable for use as fluorescent labeling reagents in biomedical analysis (Junzo Hirano et al., 2004).
Future Directions
properties
IUPAC Name |
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-4-17(2)5-12-21)16-27(23)15-18-6-8-19(26)9-7-18/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZSVBZVFIUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)
![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)
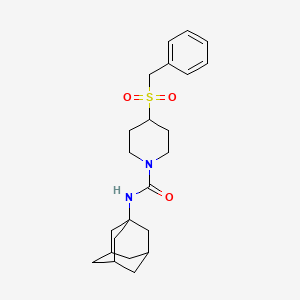
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)
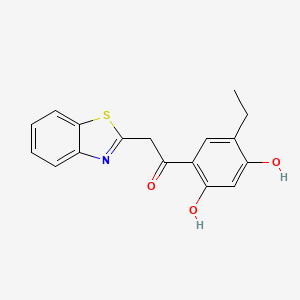
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
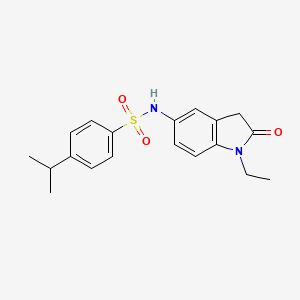
![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)
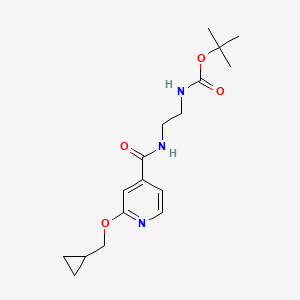
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)
